molecular formula C11H15F2NO2 B12305585 Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate

Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate

Cat. No.: B12305585
M. Wt: 231.24 g/mol
InChI Key: ROUREFYTDTUABK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of a cyclopropene ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a difluorocarbene source under controlled conditions.

    Azetidine Ring Formation: The azetidine ring can be constructed via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling of the Rings: The final step involves coupling the cyclopropene and azetidine rings through a nucleophilic substitution reaction, followed by protection of the amine group with a tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving cyclopropene and azetidine moieties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropene ring can undergo strain-induced reactions, while the azetidine ring can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate: This compound features a bromomethyl group instead of the difluorocyclopropene ring.

    Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: This compound has a methylsulfonyl group in place of the difluorocyclopropene ring.

    Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: This compound contains a piperidine ring instead of the azetidine ring.

Uniqueness

Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate is unique due to the presence of both a difluorocyclopropene ring and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15F2NO2

Molecular Weight

231.24 g/mol

IUPAC Name

tert-butyl 3-(3,3-difluorocyclopropen-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H15F2NO2/c1-10(2,3)16-9(15)14-5-7(6-14)8-4-11(8,12)13/h4,7H,5-6H2,1-3H3

InChI Key

ROUREFYTDTUABK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC2(F)F

Origin of Product

United States

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